Oxydipropylene disalicylate
Description
Oxydipropylene disalicylate (CAS 55940-73-3) is a disalicylate ester derived from oxydipropylene (a dipropylene glycol ether) and salicylic acid. The compound features a central oxygen-bridged dipropylene backbone esterified with two salicylate groups.
Properties
CAS No. |
55940-73-3 |
|---|---|
Molecular Formula |
C20H22O7 |
Molecular Weight |
374.4 g/mol |
IUPAC Name |
1-[2-(2-hydroxybenzoyl)oxypropoxy]propan-2-yl 2-hydroxybenzoate |
InChI |
InChI=1S/C20H22O7/c1-13(26-19(23)15-7-3-5-9-17(15)21)11-25-12-14(2)27-20(24)16-8-4-6-10-18(16)22/h3-10,13-14,21-22H,11-12H2,1-2H3 |
InChI Key |
HSUZMJLDSUYWEM-UHFFFAOYSA-N |
SMILES |
CC(COCC(C)OC(=O)C1=CC=CC=C1O)OC(=O)C2=CC=CC=C2O |
Canonical SMILES |
CC(COCC(C)OC(=O)C1=CC=CC=C1O)OC(=O)C2=CC=CC=C2O |
Other CAS No. |
55940-73-3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Oxydipropylene Dilaurate (CAS 94108-27-7)
- Structure : Shares the oxydipropylene backbone but is esterified with lauric acid instead of salicylic acid.
- Properties : The laurate ester’s long alkyl chain enhances lipophilicity, making it suitable as a lubricant or surfactant. In contrast, oxydipropylene disalicylate’s aromatic salicylate groups may confer antimicrobial or UV-stabilizing properties.
- Applications: Primarily industrial, whereas this compound’s phenolic groups could enable niche biomedical or preservative uses .
Bisphenol A Disalicylate
- Structure: Features a bisphenol A (4,4'-isopropylidenediphenol) core esterified with salicylic acid.
- Properties: The rigid bisphenol backbone provides thermal stability, often utilized in polymer coatings or resins. This compound’s flexible propylene chain may improve solubility in polar solvents but reduce thermal resistance.
- Applications: Bisphenol A derivatives are common in plastics; this compound’s applications remain less defined but could involve biodegradable materials due to its ester linkages .
Bacitracin Methylene Disalicylate (BMD)
- Structure : A polypeptide antibiotic (bacitracin) complexed with disalicylate via a methylene bridge.
- Properties : BMD’s antimicrobial activity stems from bacitracin’s inhibition of cell wall synthesis, while the disalicylate enhances stability and bioavailability. This compound lacks the polypeptide moiety, limiting direct antimicrobial efficacy.
- Applications : BMD is widely used in veterinary medicine to promote intestinal health in livestock (e.g., turkeys and rabbits) .
Comparative Data Table
| Compound | CAS Number | Backbone | Ester Groups | Key Properties | Applications |
|---|---|---|---|---|---|
| This compound | 55940-73-3 | Oxydipropylene | Salicylate | Moderate solubility, potential antimicrobial activity | Industrial formulations, R&D |
| Oxydipropylene Dilaurate | 94108-27-7 | Oxydipropylene | Lauric acid | High lipophilicity | Lubricants, surfactants |
| Bisphenol A Disalicylate | Not provided | Bisphenol A | Salicylate | Thermal stability, rigidity | Polymer resins, coatings |
| Bacitracin Methylene Disalicylate | Not provided | Polypeptide + methylene | Salicylate | Antimicrobial, enhanced stability | Veterinary antimicrobial agent |
Research Findings and Functional Insights
Antimicrobial Activity
- BMD : Demonstrated efficacy in modulating gut microbiota and improving intestinal health in weaned rabbits at doses of 50–150 mg/kg feed . This compound’s salicylate groups may exhibit mild antimicrobial effects, but its lack of a bioactive peptide limits therapeutic utility.
- Bisphenol A Disalicylate: No direct antimicrobial data, but salicylate esters are known for preservative properties in polymers .
Solubility and Bioavailability
- This compound’s glycol backbone enhances water solubility compared to BMD’s polypeptide complex, which requires methanol/ethanol mixtures for HPLC analysis . Bisphenol A disalicylate’s hydrophobicity restricts it to non-aqueous applications.
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